molecular formula C13H20N2O3S B2407586 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1448073-77-5

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea

Cat. No. B2407586
CAS RN: 1448073-77-5
M. Wt: 284.37
InChI Key: XAOUCAPQBJUKGX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea, also known as MT-DADMe-ImmA, is a synthetic inhibitor that targets the enzyme, methylthioadenosine phosphorylase (MTAP). MTAP is an essential enzyme in the purine salvage pathway, and its inhibition has shown promising results in cancer treatment.

Scientific Research Applications

Inhibition of Enzymes

Urea derivatives have been studied for their potential to inhibit various enzymes, which is crucial for the development of therapeutic agents. For instance, tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, have demonstrated effective inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as carbonic anhydrase (CA) isozymes I and II. These enzymes play significant roles in physiological processes, and their inhibition can be beneficial for treating diseases like Alzheimer's and glaucoma (Sujayev et al., 2016).

Chemical Synthesis and Applications

Ureas serve as key intermediates and products in chemical synthesis, offering applications ranging from material science to pharmaceuticals. The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, highlighting the versatility of ureas in chemical transformations (Thalluri et al., 2014). Moreover, directed lithiation techniques involving N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea have been developed for the synthesis of substituted products, indicating the utility of ureas in organic synthesis and drug development (Smith et al., 2013).

Anion Tuning of Physical Properties

Urea derivatives can also influence the physical properties of materials, such as hydrogels, through anion tuning. This process involves the use of different anions to modify the rheology and morphology of hydrogels, which could have implications for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Environmental and Analytical Chemistry

In environmental science, urea derivatives are used to study the photodegradation and hydrolysis of pesticides in water. This research is essential for understanding the environmental fate of chemicals and for developing strategies to mitigate pollution (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-18-8-7-14-13(17)15-9-12(16)10-3-5-11(19-2)6-4-10/h3-6,12,16H,7-9H2,1-2H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOUCAPQBJUKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC=C(C=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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